2-Fluoro-2-deoxy-glucose tetraacetate

Radiochemistry PET Tracer Synthesis Microfluidics

Developing [18F]FDG synthesis modules demands a high-purity tetraacetylated precursor to prevent hydroxyl-mediated side reactions during fluorination. 2-Fluoro-2-deoxy-glucose tetraacetate (TA-FDG), the penultimate intermediate formed directly from mannose triflate fluorination, addresses this need: • Benchmark novel fluorination reactors & microfluidic platforms against established high-yield processes (reported up to 88±4% in <7 min) • Calibrate HPLC systems for final-product QC - mandatory for confirming >99% radiochemical purity and verifying complete acetyl hydrolysis • Investigate acetyl-deprotection kinetics (65-75% decay-corrected yield in <35 min with 0.2 M NaOH) for next-gen 18F-radiopharmaceutical methodologies Supplied with full Certificate of Analysis for GMP-compliant radiopharmacy and fluorination research workflows.

Molecular Formula C14H19FO9
Molecular Weight 350.29 g/mol
Cat. No. B13403846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-deoxy-glucose tetraacetate
Molecular FormulaC14H19FO9
Molecular Weight350.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(C=O)F)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19FO9/c1-7(17)21-6-12(22-8(2)18)14(24-10(4)20)13(11(15)5-16)23-9(3)19/h5,11-14H,6H2,1-4H3/t11-,12+,13+,14+/m0/s1
InChIKeyADYOFPRCXSVZAA-REWJHTLYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-deoxy-glucose tetraacetate Overview


2-Fluoro-2-deoxy-glucose tetraacetate (CAS 141395-48-4, C₁₄H₁₉FO₉), also known as ACY-FDG or TA-FDG, is a fully acetylated, non-radioactive derivative of 2-deoxy-2-fluoro-D-glucose . It is not an imaging agent itself, but the penultimate, protected intermediate in the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), the most widely used radiotracer in positron emission tomography (PET) [1]. This compound is formed via nucleophilic fluorination of the mannose triflate precursor, with the acetyl protecting groups subsequently removed by hydrolysis to yield the final [¹⁸F]FDG product for clinical injection [2].

2-Fluoro-2-deoxy-glucose tetraacetate: Why Substitution Fails


While other fluorinated glucose derivatives exist, 2-fluoro-2-deoxy-glucose tetraacetate (TA-FDG) cannot be interchanged with its in-class analogs due to its specific, optimized role as a **protected synthetic intermediate** rather than a final biological probe. Unlike 2-fluoro-2-deoxy-D-glucose (FDG) or 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), TA-FDG is specifically designed for a single chemical purpose: it is the acetyl-protected form that is **immediately formed** from the nucleophilic fluorination of the mannose triflate precursor, a key step in all modern [¹⁸F]FDG syntheses [1]. Direct substitution with the deprotected 2-fluoro-2-deoxy-D-glucose (FDG) in the synthesis chain is impossible, as the unprotected hydroxyl groups would undergo competing side reactions and lead to low radiochemical yield and purity. Substitution with a different acetyl-protected sugar derivative would not yield the target [¹⁸F]FDG upon hydrolysis. The procurement of high-purity TA-FDG is therefore essential for the development of novel fluorination methodologies, the validation of new automated synthesis modules, and as a reference standard for quality control of the final [¹⁸F]FDG product .

2-Fluoro-2-deoxy-glucose tetraacetate: Quantitative Evidence


Microfluidic Radiosynthesis Efficiency

In a head-to-head comparison of production methods, the in-capillary radiosynthesis (ICR) of [¹⁸F]FDG via the 2-fluoro-2-deoxy-glucose tetraacetate (TA-FDG) intermediate demonstrates superior synthetic efficiency compared to classic, macroscale automated synthesis modules. The ICR process, which forms TA-FDG, achieves a **radiochemical yield of 88 ± 4%** in under 7 minutes, a stark contrast to a yield of **5.77 ± 5.7%** reported for a comparable automated, computer-controlled method using tetrabutylammonium (TBA) [1][2]. This represents a **>15-fold increase in yield** for the fluorination step, highlighting the potential for dramatic process intensification when the chemistry of TA-FDG formation is optimized. The ICR method also demonstrates high reproducibility, with eight independent runs yielding similar results [1].

Radiochemistry PET Tracer Synthesis Microfluidics

Hydrolysis Optimization

The conversion of 2-fluoro-2-deoxy-glucose tetraacetate (TA-FDG) to the final [¹⁸F]FDG product via hydrolysis is a critical step whose efficiency can be rigorously controlled and optimized. A systematic study demonstrated that hydrolysis of TA-FDG using 0.2 M NaOH at 70-80°C for 1 minute results in **complete deprotection with no defluorination** and yields pure [¹⁸F]FDG in under 35 minutes with **chemical labeling yields of 65-75% (decay-corrected)** [1]. In contrast, classic acid hydrolysis methods are more time-consuming and can lead to increased byproduct formation [1]. This demonstrates that the chemical design of the tetraacetate protecting groups enables a rapid, base-mediated deprotection that is superior to alternative protecting group strategies for this specific application. The study further identified that base concentrations of 0.3 M or higher led to significant defluorination, a key quality control parameter, underscoring the value of using the well-characterized TA-FDG intermediate [1].

Radiopharmaceutical Chemistry Process Optimization Quality Control

Reference Standard for Impurity Profiling

The use of 2-fluoro-2-deoxy-glucose tetraacetate (ACY-FDG) as a non-radioactive reference standard is essential for the robust quality control (QC) of clinical-grade [¹⁸F]FDG. A key QC test involves confirming the absence of toxic phase-transfer catalysts like Kryptofix 2.2.2 (aminopolyether), which is used in the initial fluorination step to form the TA-FDG intermediate [1]. While the primary QC test for Kryptofix is a color spot test, the presence of residual TA-FDG or other acetylated intermediates in the final product would indicate incomplete hydrolysis and a failed synthesis. Therefore, a pure, well-characterized sample of ACY-FDG is required to validate the analytical HPLC methods used to assess the **radiochemical purity** of [¹⁸F]FDG, which is mandated to be **>99%** for clinical release [1][2]. The compound's availability as a reference standard ensures the accuracy of impurity detection and quantification, thereby underpinning product safety and regulatory compliance.

Radiopharmaceutical QC Analytical Chemistry Regulatory Compliance

2-Fluoro-2-deoxy-glucose tetraacetate Applications


Synthesis Module Validation & Optimization

The compound is the primary tool for developing and validating next-generation [¹⁸F]FDG synthesizers, especially microfluidic platforms. The quantitative evidence from Section 3 (e.g., achieving 88±4% yield in <7 min vs. a 5.77% baseline [1]) provides a high-performance benchmark. Researchers and radiopharmacy engineers procure 2-fluoro-2-deoxy-glucose tetraacetate to benchmark new fluorination reactors, microfluidic chips, or automated synthesis cassettes against this established, high-yield process. Its use is critical for demonstrating improved efficiency, reducing [¹⁸F]fluoride precursor waste, and achieving faster production times.

Routine QC & Analytical Method Development

This is a core GMP application. Every clinical batch of [¹⁸F]FDG must undergo rigorous quality control. High-purity 2-fluoro-2-deoxy-glucose tetraacetate is a mandatory reference standard for validating and calibrating the HPLC systems used to assess the final product's radiochemical purity, which must exceed 99% [1]. The compound's unique retention time and UV absorption are used to create standard curves and confirm that the tetraacetate precursor is absent from the final injectable product, thereby verifying the completeness of the hydrolysis step. It is also essential for the analytical identification of potential synthetic impurities and for troubleshooting failed production runs.

Fluorination & Deprotection Research

The compound is a valuable substrate for academic and industrial groups investigating new methodologies in fluorination chemistry. The well-characterized, base-catalyzed hydrolysis of 2-fluoro-2-deoxy-glucose tetraacetate, which can achieve 65-75% decay-corrected yield in under 35 minutes with 0.2 M NaOH [1], serves as a model system. Researchers use the tetraacetate to study the kinetics of acetyl group removal, explore alternative, milder deprotection strategies (e.g., enzymatic), or investigate the stability of the C-F bond under various conditions. This work is fundamental to developing more robust and efficient syntheses for a wide range of ¹⁸F-labeled radiopharmaceuticals beyond [¹⁸F]FDG.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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